molecular formula C10H9N5O3 B14371747 5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 90844-48-7

5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14371747
CAS No.: 90844-48-7
M. Wt: 247.21 g/mol
InChI Key: AFZKXIDNECLGML-UHFFFAOYSA-N
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Description

5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the diazotization of 4-nitroaniline followed by coupling with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The azo group can undergo reduction to form amines which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one
  • 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
  • 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one

Uniqueness

5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern which imparts distinct chemical and biological properties.

Properties

CAS No.

90844-48-7

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

3-methyl-4-[(4-nitrophenyl)diazenyl]-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C10H9N5O3/c1-6-9(10(16)14-11-6)13-12-7-2-4-8(5-3-7)15(17)18/h2-5,9H,1H3,(H,14,16)

InChI Key

AFZKXIDNECLGML-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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